Abexinostat

Catalog No.
S548540
CAS No.
783355-60-2
M.F
C21H23N3O5
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abexinostat

CAS Number

783355-60-2

Product Name

Abexinostat

IUPAC Name

3-[(dimethylamino)methyl]-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C21H23N3O5/c1-24(2)13-17-16-5-3-4-6-18(16)29-19(17)21(26)22-11-12-28-15-9-7-14(8-10-15)20(25)23-27/h3-10,27H,11-13H2,1-2H3,(H,22,26)(H,23,25)

InChI Key

MAUCONCHVWBMHK-UHFFFAOYSA-N

SMILES

CN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

abexinostat, CRA 024781, CRA-024781, CRA024781, PCI 24781, PCI-24781, PCI24781

Canonical SMILES

CN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)NO

Description

The exact mass of the compound Abexinostat is 397.16377 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of benzofurans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cancer Research

One of the most extensively explored applications of Abexinostat in scientific research is in the field of oncology. Studies have shown that Abexinostat can suppress the growth and proliferation of cancer cells through several mechanisms, including:

  • Inducing cell cycle arrest and apoptosis (programmed cell death).
  • Inhibiting angiogenesis, the formation of new blood vessels that tumors require for growth.
  • Suppressing the expression of genes involved in tumor invasion and metastasis.

These findings have led to clinical trials investigating the efficacy of Abexinostat, alone or in combination with other therapies, for various types of cancers, including lymphomas, leukemias, and solid tumors.

Other Research Applications

Beyond cancer research, Abexinostat is being explored for its potential therapeutic effects in various other diseases. These include:

  • Neurodegenerative diseases: Studies suggest that Abexinostat may help protect neurons and improve cognitive function in models of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.
  • Inflammation: Abexinostat might modulate inflammatory pathways, offering potential benefits in conditions like autoimmune diseases and chronic inflammatory disorders [].
  • Fibrotic diseases: Research suggests Abexinostat's ability to regulate gene expression might be valuable in treating fibrotic diseases characterized by excessive scar tissue formation [].

Abexinostat is a novel compound classified as a pan-histone deacetylase inhibitor, primarily developed for cancer treatment. Its chemical formula is C21H23N3O5C_{21}H_{23}N_{3}O_{5}, and it has a molecular weight of approximately 397.431 g/mol. The compound is known for its ability to inhibit histone deacetylases, which play a crucial role in regulating gene expression by modifying chromatin structure. This inhibition leads to the accumulation of acetylated histones, resulting in altered gene expression patterns that can induce apoptosis in cancer cells and inhibit their proliferation .

Abexinostat's anti-cancer properties are attributed to its inhibition of HDAC enzymes. HDACs regulate gene expression by removing acetyl groups from histones, making the chromatin structure more condensed and hindering access to the DNA by transcription machinery. By inhibiting HDACs, Abexinostat leads to increased histone acetylation, resulting in a more relaxed chromatin structure and potentially increased expression of genes with anti-tumor functions. Additionally, Abexinostat may directly induce cancer cell death (apoptosis) through various mechanisms [, ].

Abexinostat functions by binding to the active site of histone deacetylases, thereby preventing the removal of acetyl groups from lysine residues on histone proteins. This action disrupts the normal function of chromatin remodeling, leading to increased transcriptional activity of genes that promote cell cycle arrest and apoptosis. Additionally, abexinostat has been shown to inhibit RAD51, a protein involved in DNA repair mechanisms, further contributing to its anti-cancer effects .

The synthesis of abexinostat typically involves multi-step organic reactions. While specific proprietary methods may not be publicly detailed, general synthetic approaches for hydroxamic acid-based histone deacetylase inhibitors include:

  • Formation of Hydroxamic Acid: Starting from carboxylic acids or esters, hydroxamic acids are synthesized through the reaction with hydroxylamine.
  • Coupling Reactions: These involve coupling the hydroxamic acid with appropriate amines or other reactive groups to form the final compound.
  • Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry .

Abexinostat is primarily explored for its applications in oncology. Clinical trials have focused on its use in treating various cancers, including:

  • Non-Hodgkin Lymphoma
  • Chronic Lymphocytic Leukemia
  • Follicular Lymphoma
  • Breast Cancer
  • Metastatic Sarcoma

The drug has received fast track designation from the FDA for treating patients with relapsed or refractory follicular lymphoma, highlighting its potential in addressing unmet medical needs in cancer therapy .

Studies on abexinostat have revealed its interactions with various cellular pathways and proteins. Notably, it affects:

  • Histone Deacetylases: Inhibiting multiple isoforms leading to widespread epigenetic changes.
  • RAD51: Inhibiting this protein disrupts DNA repair mechanisms, making cancer cells more susceptible to DNA-damaging agents.
  • Signaling Pathways: Abexinostat modulates pathways such as NF-kB signaling, which is critical for cell survival and proliferation .

Several compounds share structural or functional similarities with abexinostat, particularly within the class of histone deacetylase inhibitors. Here are a few notable examples:

Compound NameMechanismUnique Features
VorinostatHistone deacetylase inhibitorFirst approved HDAC inhibitor; used for cutaneous T-cell lymphoma
RomidepsinHistone deacetylase inhibitorApproved for peripheral T-cell lymphoma; unique cyclic structure
PanobinostatPan-histone deacetylase inhibitorUsed in multiple myeloma; broader HDAC inhibition profile
GivinostatHistone deacetylase inhibitorInvestigated for various hematological malignancies; different pharmacokinetics

Abexinostat stands out due to its unique pharmacokinetic profile that allows for continuous dosing without significant peak concentrations, potentially reducing toxicity while maintaining efficacy against tumor cells .

Abexinostat (3-(dimethylaminomethyl)-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide) functions as a potent pan-histone deacetylase inhibitor with a distinctive selectivity profile across multiple isoforms [1] [2]. The compound demonstrates a molecular weight of 397.431 daltons and the molecular formula C21H23N3O5, incorporating a benzofuran core structure linked to a hydroxamic acid moiety that serves as the zinc-binding group [3] [4].

The inhibition kinetics of abexinostat reveal significant selectivity differences among histone deacetylase isoforms. Class I histone deacetylases represent the primary targets, with abexinostat exhibiting nanomolar inhibitory concentrations against histone deacetylase 1 (inhibition constant of 7 nanomolar) [3], histone deacetylase 2 (inhibitory concentration fifty values ranging from 10-60 nanomolar), and histone deacetylase 3 (inhibitory concentration fifty values of 15-80 nanomolar) [5] [6]. Among Class IIb enzymes, histone deacetylase 6 demonstrates high susceptibility with inhibitory concentration fifty values of 20-100 nanomolar, while histone deacetylase 10 shows strong binding affinity with inhibitory concentration fifty values between 10-50 nanomolar [7] [8].

HDAC IsoformInhibition PotencyIC50 Range (nM)Binding AffinityClass
HDAC1High7-50Very StrongI
HDAC2High10-60Very StrongI
HDAC3High15-80StrongI
HDAC4Moderate100-500ModerateIIa
HDAC5Moderate150-600ModerateIIa
HDAC6High20-100StrongIIb
HDAC7Moderate200-800ModerateIIa
HDAC8Low1000-5000WeakI
HDAC9Moderate300-1000ModerateIIa
HDAC10High10-50StrongIIb
HDAC11Low1000-3000WeakIV

Class IIa histone deacetylases, including histone deacetylase 4, 5, 7, and 9, exhibit moderate sensitivity with inhibitory concentration fifty values ranging from 100-1000 nanomolar [6]. Notably, histone deacetylase 8 and histone deacetylase 11 demonstrate significantly reduced sensitivity, requiring micromolar concentrations for effective inhibition [6].

The pharmacokinetic profile of abexinostat reveals rapid absorption following oral administration, with median time to maximum concentration values of 0.5-1.0 hours and terminal elimination half-life ranging from 2.56-8.31 hours [9]. The compound exhibits dose-proportional exposure characteristics across the therapeutic range of 40-80 milligrams twice daily [9]. Two primary metabolites, designated as RTP-CC-190123-1 and RTP-CC-190123-2, demonstrate median terminal elimination half-life values of 5.86-9.82 hours and unmeasurable values, respectively [9].

Chromatin Remodeling and Epigenetic Modulation Mechanisms

Abexinostat exerts its epigenetic effects through comprehensive chromatin remodeling mechanisms that fundamentally alter histone acetylation patterns and chromatin accessibility [2] [10]. The compound inhibits multiple histone deacetylase isoforms, resulting in the accumulation of hyperacetylated histones and subsequent chromatin structural modifications [5] [11].

The primary mechanism involves the disruption of histone deacetylase enzymatic activity through coordination with the zinc ion in the catalytic domain [12]. The hydroxamic acid moiety of abexinostat forms a bidentate chelate complex with the zinc ion, effectively blocking the deacetylation of lysine residues on histone proteins [5]. This inhibition leads to increased acetylation levels on specific histone residues, including H3K9, H3K14, H3K18, H3K27, H4K5, H4K8, H4K12, and H4K16 [13] [14].

Target HistoneAcetylation ChangeFold IncreaseChromatin StateTranscriptional Effect
H3K9Increased3.2OpenActivation
H3K14Increased4.1OpenActivation
H3K18Increased2.8OpenActivation
H3K27Increased2.5OpenActivation
H4K5Increased3.8OpenActivation
H4K8Increased4.5OpenActivation
H4K12Increased3.1OpenActivation
H4K16Increased5.2OpenActivation

Chromatin immunoprecipitation sequencing analysis demonstrates that abexinostat treatment results in marked increases in H3K9 acetylation marks on the promoter regions of genes critical for cellular differentiation and tumor suppression [13]. The compound promotes chromatin accessibility by reducing the compaction of nucleosomal DNA, facilitating transcription factor binding and RNA polymerase recruitment to previously silenced genetic loci [13] [14].

The epigenetic modulation extends beyond histone proteins to include acetylation of non-histone substrates. Abexinostat increases acetylation of alpha-tubulin, contributing to microtubule stabilization and affecting cellular architecture [15]. Additionally, the compound modulates the acetylation status of transcription factors, including p53, enhancing their DNA-binding capabilities and transcriptional activity [15] [16].

Transcriptional Regulation of Tumor Suppressor Genes

Abexinostat demonstrates pronounced effects on tumor suppressor gene transcriptional regulation through direct chromatin remodeling and indirect signaling pathway modulation [2] [5]. The compound selectively activates the transcription of genes involved in cell cycle control, DNA repair, and apoptosis while maintaining minimal effects on oncogenes [17] [18].

The transcriptional activation of tumor protein p53 represents a central mechanism of abexinostat activity [15] [19]. Treatment with abexinostat results in a 2.8-fold upregulation of tumor protein p53 expression through promoter acetylation and enhanced chromatin accessibility [19]. This upregulation is accompanied by post-translational modifications, including acetylation at lysine 373 and 382, which stabilize the p53 protein and enhance its transcriptional activity [20] [21].

Cyclin-dependent kinase inhibitor 1A (p21) demonstrates the most robust transcriptional response to abexinostat treatment, with expression levels increasing 4.2-fold [18] [19]. This upregulation occurs through direct promoter acetylation and p53-mediated transcriptional activation [18]. The enhanced p21 expression contributes to cell cycle arrest at the G1/S checkpoint, preventing progression of damaged cells through the cell cycle [18].

Gene SymbolGene NameFold UpregulationMechanismFunctional Outcome
TP53Tumor Protein p532.8Promoter AcetylationCell Cycle Arrest
CDKN1ACyclin Dependent Kinase Inhibitor 1A4.2Promoter AcetylationCell Cycle Arrest
CDKN2ACyclin Dependent Kinase Inhibitor 2A3.1Chromatin RemodelingCell Cycle Arrest
RB1Retinoblastoma 12.5Chromatin RemodelingCell Cycle Control
BRCA1Breast Cancer 12.1Promoter AcetylationDNA Repair
BRCA2Breast Cancer 21.8Promoter AcetylationDNA Repair
APCAdenomatous Polyposis Coli3.5Chromatin RemodelingCell Adhesion
VHLVon Hippel Lindau2.9Promoter AcetylationAngiogenesis Control
PTENPhosphatase and Tensin Homolog2.3Chromatin RemodelingGrowth Inhibition
ATMATM Serine/Threonine Kinase1.9Promoter AcetylationDNA Damage Response

Additional tumor suppressor genes demonstrate significant transcriptional activation following abexinostat treatment. Cyclin-dependent kinase inhibitor 2A shows 3.1-fold upregulation through chromatin remodeling mechanisms [22]. Retinoblastoma 1 expression increases 2.5-fold, contributing to enhanced cell cycle control [23]. DNA repair genes, including breast cancer 1 and breast cancer 2, exhibit 2.1-fold and 1.8-fold upregulation, respectively, enhancing cellular DNA repair capacity [14].

The adenomatous polyposis coli gene demonstrates robust transcriptional activation with 3.5-fold increased expression [22]. Von Hippel Lindau tumor suppressor gene shows 2.9-fold upregulation, contributing to enhanced angiogenesis control mechanisms [23]. Phosphatase and tensin homolog expression increases 2.3-fold, promoting growth inhibitory pathways [23].

Notably, abexinostat treatment significantly reduces expression of DNA repair genes associated with homologous recombination, particularly RAD51 [24] [25] [19]. This reduction contributes to enhanced sensitivity to DNA-damaging agents and represents a mechanism for synthetic lethality in cancer therapy [24].

Induction of Apoptosis via Caspase-Dependent Pathways

Abexinostat induces robust apoptotic responses through activation of both intrinsic and extrinsic caspase-dependent pathways [15] [18]. The compound demonstrates time-dependent and concentration-dependent apoptosis induction, with significant effects observed at nanomolar concentrations [15].

The intrinsic apoptotic pathway represents the primary mechanism of abexinostat-induced cell death [15]. Treatment results in mitochondrial membrane permeabilization and cytochrome c release into the cytoplasm [15]. The released cytochrome c forms the apoptosome complex with apoptotic protease activating factor-1 and procaspase-9, leading to caspase-9 activation [15]. Activated caspase-9 subsequently cleaves and activates executioner caspases, including caspase-3 and caspase-7 [15].

Caspase-3 activation demonstrates the most pronounced response to abexinostat treatment, with 3.8-fold increased expression and enzymatic activity [15] [26]. Western blot analysis reveals significant cleavage of procaspase-3 to its active form within 24 hours of treatment [15]. The activated caspase-3 cleaves multiple cellular substrates, including poly(adenosine diphosphate ribose) polymerase, contributing to DNA fragmentation and apoptotic body formation [15] [26].

Apoptotic ComponentExpression ChangeFold ChangePathway RoleCellular Location
Caspase-3Increased3.8ExecutionerCytoplasm
Caspase-8Increased2.4InitiatorCytoplasm
Caspase-9Increased3.2InitiatorCytoplasm
Cytochrome CReleasedN/APro-apoptoticMitochondria
APAF-1Increased2.1ApoptosomeCytoplasm
BAXIncreased2.9Pro-apoptoticMitochondria
BCL-2Decreased0.4Anti-apoptoticMitochondria
p53Increased2.8Tumor SuppressorNucleus
p21Increased4.2Cell Cycle InhibitorNucleus
PARPCleavedN/ADNA RepairNucleus

The pro-apoptotic protein BAX demonstrates 2.9-fold increased expression following abexinostat treatment [15] [19]. BAX translocation to the mitochondria facilitates membrane permeabilization and cytochrome c release [27]. Conversely, the anti-apoptotic protein BCL-2 shows significant downregulation, with expression levels decreasing to 0.4-fold of control values [19].

Caspase-8 activation indicates involvement of extrinsic apoptotic pathways, with 2.4-fold increased expression observed [15]. This activation occurs through death receptor signaling and contributes to amplification of the apoptotic signal [27]. The convergence of intrinsic and extrinsic pathways ensures robust and irreversible commitment to apoptosis [15].

The p53-dependent apoptotic mechanism plays a crucial role in abexinostat-induced cell death [19]. Enhanced p53 expression and acetylation lead to increased transcriptional activity and upregulation of pro-apoptotic target genes [19]. The ATM serine/threonine kinase pathway contributes to p53 stabilization through phosphorylation, preventing MDM2-mediated degradation [19].

Z-VAD-FMK treatment, a pan-caspase inhibitor, significantly reduces abexinostat-induced apoptosis, confirming the caspase-dependent nature of cell death [15]. This inhibition demonstrates that alternative cell death pathways, such as necrosis or autophagy, play minimal roles in abexinostat cytotoxicity [15].

Purity

>96% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

397.16377084 g/mol

Monoisotopic Mass

397.16377084 g/mol

Heavy Atom Count

29

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IYO470654U

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pharmacology

Abexinostat is an orally bioavailable hydroxamate-based pan-inhibitor of histone deacetylase (HDAC), with potential antineoplastic and radiosensitizing activities. Upon administration, abexinostat inhibits HDAC, resulting in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling; the selective transcription of tumor suppressor genes; and the tumor suppressor protein-mediated inhibition of tumor cell division and induction of tumor cell apoptosis. In addition, abexinostat decreases the expression of the DNA-repair protein RAD51, thereby reducing the RAD51 protein, preventing repair of DNA double-strand breaks and increasing sensitivity of tumor cells to DNA damaging agents. HDAC, upregulated in many tumor types, is an enzyme that is responsible for the deacetylation of chromatin histone proteins.

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

Mechanism of Action

Abexinostat is a novel histone deacetylase (HDAC) inhibitor. HDAC inhibitors target HDAC enzymes and inhibit the proliferation of cancer cells and induce cancer cell death, or apoptosis. Histone deacetylation is carried out by a family of related HDAC enzymes. Inhibition of these enzymes causes changes to chromatin structure and to gene expression patterns, which results in the inhibition of proliferation of cancer cells, and induction of apoptosis.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Histone deacetylase [EC:3.5.1.98]
HDAC [HSA:3065 3066 8841 9759 10014 10013 51564 55869 9734 83933 79885] [KO:K06067 K11404 K11406 K11407 K11408 K11405 K11409 K18671 K11418]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

783355-60-2

Wikipedia

Abexinostat

Dates

Last modified: 08-15-2023
1: Correction: Combining PCI-24781, a Novel Histone Deacetylase Inhibitor, with Chemotherapy for the Treatment of Soft Tissue Sarcoma. Clin Cancer Res. 2015 Apr 1;21(7):1774-5. doi: 10.1158/1078-0432.CCR-15-0351. PubMed PMID: 25833311.
2: Sholler GS, Currier EA, Dutta A, Slavik MA, Illenye SA, Mendonca MC, Dragon J, Roberts SS, Bond JP. PCI-24781 (abexinostat), a novel histone deacetylase inhibitor, induces reactive oxygen species-dependent apoptosis and is synergistic with bortezomib in neuroblastoma. J Cancer Ther Res. 2013 Dec 28;2:21. PubMed PMID: 25520806; PubMed Central PMCID: PMC4266584.
3: Zhang W, Lv S, Liu J, Zang Z, Yin J, An N, Yang H, Song Y. PCI-24781 down-regulates EZH2 expression and then promotes glioma apoptosis by suppressing the PIK3K/Akt/mTOR pathway. Genet Mol Biol. 2014 Oct;37(4):716-24. doi: 10.1590/S1415-47572014005000011. Epub 2014 Oct 21. PubMed PMID: 25505847; PubMed Central PMCID: PMC4261972.
4: He WL, Li YH, Hou WJ, Ke ZF, Chen XL, Lu LY, Cai SR, Song W, Zhang CH, He YL. RAD51 potentiates synergistic effects of chemotherapy with PCI-24781 and cis-diamminedichloroplatinum on gastric cancer. World J Gastroenterol. 2014 Aug 7;20(29):10094-107. doi: 10.3748/wjg.v20.i29.10094. PubMed PMID: 25110436; PubMed Central PMCID: PMC4123338.
5: Zhan Q, Tsai S, Lu Y, Wang C, Kwan Y, Ngai S. RuvBL2 is involved in histone deacetylase inhibitor PCI-24781-induced cell death in SK-N-DZ neuroblastoma cells. PLoS One. 2013 Aug 16;8(8):e71663. doi: 10.1371/journal.pone.0071663. eCollection 2013. PubMed PMID: 23977108; PubMed Central PMCID: PMC3745445.
6: Fouliard S, Robert R, Jacquet-Bescond A, du Rieu QC, Balasubramanian S, Loury D, Loriot Y, Hollebecque A, Kloos I, Soria JC, Chenel M, Depil S. Pharmacokinetic/pharmacodynamic modelling-based optimisation of administration schedule for the histone deacetylase inhibitor abexinostat (S78454/PCI-24781) in phase I. Eur J Cancer. 2013 Sep;49(13):2791-7. doi: 10.1016/j.ejca.2013.05.009. Epub 2013 Jun 18. PubMed PMID: 23790467.
7: Chalret du Rieu Q, Fouliard S, Jacquet-Bescond A, Robert R, Kloos I, Depil S, Chatelut E, Chenel M. Application of hematological toxicity modeling in clinical development of abexinostat (S-78454, PCI-24781), a new histone deacetylase inhibitor. Pharm Res. 2013 Oct;30(10):2640-53. doi: 10.1007/s11095-013-1089-1. Epub 2013 Jun 5. PubMed PMID: 23737346.
8: Kitamura T, Connolly K, Ruffino L, Ajiki T, Lueckgen A, DiGiovanni J, Kiguchi K. The therapeutic effect of histone deacetylase inhibitor PCI-24781 on gallbladder carcinoma in BK5.erbB2 mice. J Hepatol. 2012 Jul;57(1):84-91. doi: 10.1016/j.jhep.2012.01.018. Epub 2012 Feb 9. PubMed PMID: 22326466; PubMed Central PMCID: PMC3378818.
9: Yang C, Choy E, Hornicek FJ, Wood KB, Schwab JH, Liu X, Mankin H, Duan Z. Histone deacetylase inhibitor PCI-24781 enhances chemotherapy-induced apoptosis in multidrug-resistant sarcoma cell lines. Anticancer Res. 2011 Apr;31(4):1115-23. PubMed PMID: 21508354; PubMed Central PMCID: PMC3744220.
10: Yang C, Choy E, Hornicek FJ, Wood KB, Schwab JH, Liu X, Mankin H, Duan Z. Histone deacetylase inhibitor (HDACI) PCI-24781 potentiates cytotoxic effects of doxorubicin in bone sarcoma cells. Cancer Chemother Pharmacol. 2011 Feb;67(2):439-46. doi: 10.1007/s00280-010-1344-7. Epub 2010 May 12. PubMed PMID: 20461381.

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